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Compound of Interest

Compound Name: Pomalidomide-C7-NH2

Cat. No.: B15373768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of Pomalidomide-C7-
NH2 to the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide-C7-NH2 is a functionalized

derivative of pomalidomide, designed as a ligand for CRBN and is primarily utilized in the

development of Proteolysis Targeting Chimeras (PROTACs). The C7-NH2 linker serves as a

versatile attachment point for a ligand that binds to a target protein of interest. Understanding

the binding affinity of this E3 ligase ligand is crucial for the design and efficacy of the resulting

PROTAC molecule.

Quantitative Data Presentation
While specific quantitative binding affinity data for Pomalidomide-C7-NH2 is not extensively

available in peer-reviewed literature, the affinity is predicated on the interaction of its parent

molecule, pomalidomide, with Cereblon. The addition of the C7-NH2 linker is not expected to

drastically alter the binding affinity. The following table summarizes the reported binding

affinities for pomalidomide to CRBN.
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Compound
Binding Affinity
(Kd)

Binding Affinity
(IC50)

Assay Method

Pomalidomide ~157 nM[1]
~1.2 µM, ~2 µM[2], ~3

µM[3][4]

Competitive

Titration[1],

Competitive Binding

Assay[2], Thermal

Shift Assay[3][4]

Lenalidomide ~178 nM[1] ~2 µM, ~3 µM[3][4]

Competitive

Titration[1],

Competitive Binding

Assay, Thermal Shift

Assay[3][4]

Thalidomide ~250 nM[1] ~30 µM[3][4]

Competitive

Titration[1], Thermal

Shift Assay[3][4]

Experimental Protocols
Several biophysical and biochemical assays can be employed to determine the binding affinity

of Pomalidomide-C7-NH2 to Cereblon. Below are detailed methodologies for commonly used

techniques.

Fluorescence Polarization (FP) Based Competitive
Binding Assay
This assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by the

test compound (Pomalidomide-C7-NH2), leading to a decrease in the fluorescence

polarization signal.

Materials:

Recombinant human CRBN/DDB1 complex

Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide or Bodipy-thalidomide)[5][6]
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Assay Buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 1% DMSO, and 0.1% pluronic

acid-127)

Pomalidomide-C7-NH2

Pomalidomide (as a positive control)[5]

Black, low-binding 384-well microplate

Microplate reader capable of measuring fluorescence polarization[5]

Procedure:

Prepare a serial dilution of Pomalidomide-C7-NH2 in the assay buffer. A similar serial

dilution of pomalidomide should be prepared as a positive control.

Dispense the serially diluted compounds into the wells of the black 384-well microplate.

Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.

Prepare a mixture containing the CRBN/DDB1 complex (e.g., 400 nM) and the fluorescently

labeled thalidomide probe (e.g., 5 nM) in the assay buffer.

Add 20 µL of the CRBN/DDB1 and probe mixture to each well containing the test compounds

and controls.

Incubate the plate at room temperature for 60 minutes with gentle shaking.

Measure the fluorescence polarization of each well using a microplate reader with

appropriate excitation and emission wavelengths (e.g., excitation at 630-640 nm and

emission at 672-692 nm for Cy5).[5]

The IC50 value is determined by plotting the change in fluorescence polarization against the

logarithm of the compound concentration and fitting the data to a sigmoidal dose-response

curve.

Thermal Shift Assay (TSA)
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This assay measures the change in the thermal stability of the CRBN protein upon ligand

binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its

melting temperature (Tm).

Materials:

Purified recombinant CRBN/DDB1 complex[3]

SYPRO Orange dye[3]

Assay Buffer (e.g., 25 mM Tris HCl, pH 8.0, 150 mM NaCl)[3]

Pomalidomide-C7-NH2

Real-time PCR instrument[2]

Procedure:

In a microplate, mix the CRBN/DDB1 complex (e.g., 2 µg) with the SYPRO Orange dye in

the assay buffer.[3]

Add the test compound (Pomalidomide-C7-NH2) or a vehicle control to the mixture.

Place the samples in a real-time PCR instrument.

Gradually increase the temperature from a starting temperature (e.g., 20°C) to a final

temperature (e.g., 70°C) in stepwise increments.[3]

Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

The melting temperature (Tm) is determined by identifying the temperature at which the

fluorescence signal is at its midpoint of transition. The shift in Tm in the presence of the

compound compared to the vehicle control indicates binding.

Mandatory Visualizations
Signaling Pathway
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The binding of pomalidomide and its derivatives to Cereblon alters the substrate specificity of

the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the recruitment of "neosubstrates,"

most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are

not typically targeted by the native complex.[7] The subsequent polyubiquitination of these

neosubstrates marks them for degradation by the 26S proteasome.[8] The degradation of

IKZF1 and IKZF3 in multiple myeloma cells results in the downregulation of interferon

regulatory factor 4 (IRF4) and c-Myc, leading to apoptosis.[8][9]
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Caption: Pomalidomide-C7-NH2 binds to CRBN, leading to the degradation of IKZF1/3 and

subsequent apoptosis.

Experimental Workflow
The following diagram illustrates the workflow for the Fluorescence Polarization-based

competitive binding assay.
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Caption: Workflow for determining Cereblon binding affinity using a Fluorescence Polarization

assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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